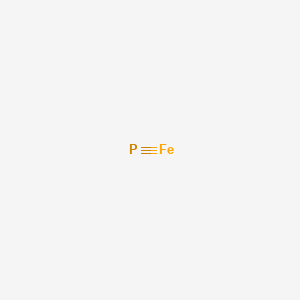

Iron phosphide (FeP)

描述

Iron phosphide is a chemical compound composed of iron and phosphorus, with the chemical formula FeP. It appears as grey needles and is known for its high melting point of approximately 1,100°C. Iron phosphide is insoluble in water but can dissolve in nitric acid, hydrofluoric acid, and aqua regia. This compound is notable for its good electrical and thermal conductivity and its helimagnetic properties below a Néel temperature of about 119 K .

准备方法

Iron phosphide can be synthesized through various methods, including:

Direct Combination: This involves heating iron and phosphorus at elevated temperatures to form iron phosphide directly.

Ionic Liquid Method: Ionic liquids such as trihexyl(tetradecyl)phosphonium tetrachloroferrate can be used as sources of iron and phosphorus.

Hydrothermal Synthesis: Iron oxyhydroxide precursors can be subjected to a hydrothermal process followed by phosphorization to produce iron phosphide nanorods.

One-Pot Synthesis: This method involves the preparation of sodium phosphide, which is then reacted with ferric chloride to produce iron phosphide.

化学反应分析

Iron phosphide undergoes several types of chemical reactions:

Oxidation: Iron phosphide reacts with moisture and acids to produce phosphine (PH₃), a toxic and pyrophoric gas.

Reduction: It can be reduced in the presence of hydrogen to form iron and phosphorus.

Substitution: Iron phosphide can participate in substitution reactions where phosphorus atoms are replaced by other elements or compounds.

Common reagents used in these reactions include nitric acid, hydrofluoric acid, and aqua regia. The major products formed from these reactions are phosphine gas and various iron and phosphorus compounds.

科学研究应用

Iron phosphide has a wide range of applications in scientific research, including:

Electrocatalysis: Iron phosphide is used as an electrocatalyst for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). .

Water Purification: Iron phosphide has shown potential as a catalyst in heterogeneous Fenton reactions for water purification, demonstrating higher activity compared to traditional iron-based catalysts.

Energy Storage: Iron phosphide is used in the development of electrodes for hydrogen production, contributing to the advancement of renewable energy technologies.

作用机制

The mechanism by which iron phosphide exerts its effects, particularly in electrocatalysis, involves the following:

Catalytic Sites: Iron phosphide provides active sites for the adsorption and dissociation of water molecules during the hydrogen evolution reaction.

Electronic Structure: The modification of the electronic structure of iron phosphide enhances its catalytic performance by increasing the number of accessible active sites and improving conductivity.

Synergy with Carbon: When combined with carbon materials, iron phosphide exhibits improved stability and activity due to the strong synergy between the nanoparticles and the carbon matrix.

相似化合物的比较

Iron phosphide can be compared with other transition metal phosphides such as:

- Cobalt Phosphide (CoP)

- Nickel Phosphide (NiP)

- Molybdenum Phosphide (MoP)

- Tungsten Phosphide (WP)

Iron phosphide is unique due to its abundance, low cost, and high catalytic activity. Unlike some other phosphides, iron phosphide is less toxic and more environmentally friendly, making it a preferred choice for various applications .

属性

IUPAC Name |

phosphanylidyneiron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTATFGPDCLUTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P#[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeP | |

| Record name | iron(III) phosphide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067215 | |

| Record name | Iron phosphide (FeP) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26508-33-8, 8049-19-2 | |

| Record name | Iron phosphide (FeP) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26508-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iron alloy, base, Fe,P (Ferrophosphorus) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=8049-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iron phosphide (FeP) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026508338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron phosphide (FeP) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron phosphide (FeP) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron phosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | iron phosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of iron phosphide?

A1: Iron phosphide (FeP) has a molecular formula of FeP, with a molecular weight of 86.845 g/mol.

Q2: What are the spectroscopic characteristics of iron phosphide?

A2: Iron phosphide can be characterized using various techniques including X-ray diffraction (XRD) to determine its crystalline structure, Infrared spectroscopy (IR) to identify functional groups, and X-ray photoelectron spectroscopy (XPS) to analyze elemental composition and chemical states. []

Q3: Are there any concerns about the stability of iron phosphide during electrochemical cycling?

A3: While iron phosphide exhibits promising electrochemical performance, it can undergo volume changes during lithiation and delithiation processes. To address this, researchers are exploring nanostructured morphologies like nanospheres encapsulated in nanotubes [] and yolk-shell structures with engineered void spaces. [] These designs help accommodate volume expansion and maintain structural integrity, thus improving cycling stability.

Q4: What catalytic properties make iron phosphide attractive for hydrogen evolution reaction (HER)?

A4: Iron phosphide exhibits fast charge transfer kinetics, high electrical conductivity, and excellent stability, making it a promising catalyst for HER. [, ]

Q5: How does the morphology of iron phosphide nanoparticles affect their catalytic activity for HER?

A5: Studies show that specific crystal facets of iron phosphide exhibit varying HER activities. For instance, research on large single crystals revealed that different facets possess distinct catalytic properties. [] This suggests that controlling the morphology and exposing specific facets can significantly enhance its catalytic efficiency.

Q6: Can iron phosphide be used for other catalytic applications besides HER?

A6: Yes, research indicates iron phosphide's potential in photocatalytic applications. For example, FeP nanoparticles on silicon nanowires showed enhanced solar-driven hydrogen production, achieving efficiencies comparable to platinum-based systems. [] Furthermore, FeP nanoparticles have been successfully used for efficient photocatalytic formic acid dehydrogenation. []

Q7: Have computational methods been employed to study iron phosphide's properties?

A7: Yes, density functional theory (DFT) calculations have been crucial in understanding iron phosphide's behavior. For instance, DFT studies revealed that the superior sodium storage performance of FeP@C/rGO is due to its hierarchical porous structure and the strong interaction between FeP and rGO. [] Similarly, DFT calculations have been used to understand the interaction between FeP surfaces and sulfur species in lithium-sulfur batteries. []

Q8: How does the phosphorus content influence the electrochemical performance of iron phosphide?

A8: Research indicates that higher phosphorus content in iron phosphide, leading to the formation of FeP rather than Fe2P, results in improved electrocatalytic efficiency for HER. [] This highlights the importance of controlling stoichiometry to tune material properties for desired applications.

Q9: Are there any specific formulation strategies for iron phosphide to improve its performance in different applications?

A9: Yes, several strategies are employed to enhance iron phosphide's performance. These include:

- Carbon coating: This enhances conductivity and protects against oxidation. [, ]

- Hierarchical porous structures: These facilitate electrolyte penetration and accommodate volume changes during cycling. [, ]

- Integration with other materials: Combining FeP with graphene or carbon nanotubes improves conductivity and structural stability. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,5,6-tetrahydro-1H-cyclobuta[f]indene](/img/structure/B1616943.png)

![Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester](/img/structure/B1616953.png)

![5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1616955.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B1616959.png)

![[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1616965.png)